N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide
Description
N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide (CAS: 182502-68-7) is a benzisothiazole derivative characterized by a 1,2-benzisothiazole-1,1,3-trioxide core linked to an N-phenylacetamide group. It is commonly referred to as SCP-1 and has been studied for its analgesic properties, showing a pharmacokinetic profile similar to acetaminophen but with a shorter elimination half-life and clearance . The compound’s structure includes a planar benzisothiazole ring system and a terminal phenol ring, with a dihedral angle of 84.9° between the two aromatic systems . Its synthesis typically involves coupling chloroacetyl chloride with substituted anilines, followed by cyclization to form the benzisothiazole ring .
Properties
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDPBHAOMGZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzisothiazole with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzisothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with bacterial enzymes or receptors critical for their survival .
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanisms by which it exerts these effects are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to optimize yield and purity. These methods include:
- Condensation Reactions : Utilizing amines and carboxylic acids.
- Cyclization Reactions : Forming the benzisothiazole core through cyclization techniques.
- Functional Group Modifications : Allowing for the introduction of different substituents to enhance biological activity.
These synthetic strategies underscore the complexity involved in developing this compound for further applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for potential clinical applications .
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Group
Key Observations :
Modifications to the Heterocyclic Core
Key Observations :
Biological Activity
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has the molecular formula and a molar mass of approximately 316.34 g/mol. The structure features a benzothiazole moiety known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide against various pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated a series of benzothiazole derivatives, including N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide for their antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined against several bacterial and fungal strains.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| Compound 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| Compound 4p | - | - | Antifungal |
The results indicated that N-phenyl derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
The proposed mechanism of action for the antimicrobial activity of N-phenyl derivatives involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The benzothiazole ring is believed to play a crucial role in interacting with microbial enzymes or receptors.
Comparative Studies
In comparative studies with other known antimicrobial agents, N-phenyl derivatives demonstrated comparable or superior efficacy against certain strains of bacteria when tested alongside standard antibiotics such as norfloxacin and chloramphenicol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
